molecular formula C21H14N2O3S B2629148 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid CAS No. 325807-33-8

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid

Cat. No.: B2629148
CAS No.: 325807-33-8
M. Wt: 374.41
InChI Key: FNRIRVWOQHFTMB-UHFFFAOYSA-N
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Description

2-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a heterocyclic compound featuring a benzoic acid core linked via a carbamoyl group to a 1,3-thiazole ring substituted with a naphthalen-2-yl group. This structure combines aromatic, hydrogen-bonding (carboxylic acid), and π-stacking (naphthalene) functionalities, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIRVWOQHFTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676515
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the naphthalene moiety, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or altered ring structures .

Scientific Research Applications

2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biochemical pathways, affecting processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Notes Reference
2-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid C₂₃H₁₆N₂O₃S 400.45 g/mol Naphthalen-2-yl on thiazole Not explicitly reported; inferred from analogs N/A
2-((4-Phenylthiazol-2-yl)carbamoyl)benzoic acid C₁₇H₁₂N₂O₃S 324.36 g/mol Phenyl on thiazole Catalogued (no activity data)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid C₁₇H₁₃NO₃S 311.36 g/mol 4-Methoxyphenyl on thiazole Not reported; methoxy may enhance solubility
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 g/mol Dichloro on benzamide Analgesic, anti-inflammatory

Key Observations :

  • Chlorine substituents (as in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide) correlate with reported analgesic activity, suggesting electronic effects (e.g., electron-withdrawing groups) modulate bioactivity .

Key Observations :

  • Thiadiazole-linked benzoic acids exhibit significant enzyme inhibition, suggesting that heterocycle choice (thiazole vs. thiadiazole) and linker chemistry profoundly affect target binding .

Biological Activity

The compound 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a complex organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action, supported by data tables and research findings.

Structural Characteristics

The molecular structure of this compound features a naphthalene moiety linked to a thiazole ring through a carbamoyl group. This structural diversity contributes to its potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound may exhibit anticancer activity . For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-715.6Apoptosis induction
Compound BHCT-11623.9Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

Thiazole-containing compounds have also been noted for their antimicrobial properties . Studies suggest that the presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example, substituents on the naphthalene or thiazole rings can significantly alter its pharmacological profile.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated various thiazole derivatives for their anticancer properties, revealing that modifications at specific positions on the thiazole ring increased potency against cancer cells. The study highlighted the importance of electron-donating groups in enhancing activity.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of naphthalene-thiazole hybrids, demonstrating that certain derivatives exhibited comparable effectiveness to standard antibiotics.

Future Directions

Further research is necessary to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and potential side effects are also critical for assessing its viability as a therapeutic agent.

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